molecular formula C8H13BrN2 B2365136 5-bromo-3-tert-butyl-1-methyl-pyrazole CAS No. 1187968-59-7

5-bromo-3-tert-butyl-1-methyl-pyrazole

Cat. No.: B2365136
CAS No.: 1187968-59-7
M. Wt: 217.11
InChI Key: JRMOFIUPINXUJL-UHFFFAOYSA-N
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Description

5-Bromo-3-tert-butyl-1-methyl-pyrazole (CAS 1187968-59-7) is a high-purity chemical intermediate designed for research applications. With the molecular formula C8H13BrN2 and a molecular weight of 217.11 g/mol, this compound is a versatile building block in organic synthesis, particularly in the development of novel heterocyclic systems . Pyrazole derivatives are a pharmacologically significant class of compounds, known for their diverse biological activities, making them key scaffolds in medicinal chemistry research . This brominated pyrazole serves as a crucial precursor in the synthesis of more complex molecules. The bromine atom at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of extended molecular architectures. The tert-butyl group confers steric and electronic influences that can fine-tune the properties of the resulting compounds . Researchers utilize this and related bromo-pyrazole intermediates in the synthesis of potential phosphatidylinositol-3-kinase (PI3K) inhibitors, which are of interest in oncology, and for creating release-activated calcium channel (CRAC) inhibitors, which are investigated for inflammatory conditions . Beyond pharmaceutical research, pyrazole derivatives substituted with electron donor and acceptor groups are also explored for their nonlinear optical (NLO) properties in materials science . This product is intended for use in a controlled laboratory environment by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-tert-butyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMOFIUPINXUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Tert Butyl 1 Methyl Pyrazole and Analogous Derivatives

Strategies for Pyrazole (B372694) Ring Formation Precursors bearing Bromo, tert-Butyl, and Methyl Moieties

The construction of the pyrazole ring is typically achieved by forming two nitrogen-carbon bonds and one nitrogen-nitrogen bond. The primary strategies involve the reaction of a C3 dielectrophilic component with a hydrazine-based N-N dinucleophile. The regioselectivity of these reactions is a critical consideration, especially when synthesizing asymmetrically substituted pyrazoles.

Cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and widely used method for pyrazole synthesis. For a target like 5-bromo-3-tert-butyl-1-methyl-pyrazole, the corresponding precursor would be a 1,3-diketone bearing a tert-butyl group and a potential leaving group for subsequent bromination, reacting with methylhydrazine. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can, however, lead to mixtures of regioisomers. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants.

To circumvent the issue of regioselectivity, methods have been developed that generate the 1,3-dicarbonyl compound in situ. For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which then undergo a consecutive multicomponent reaction with a hydrazine to yield the pyrazole. Another approach involves the use of α,β-unsaturated ketones and hydrazines, which can overcome the regioselectivity limitations seen with 1,3-dicarbonyls.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-Dielectrophile Precursor Hydrazine Derivative Resulting Pyrazole Type Key Features
1,3-Diketones Substituted Hydrazines Trisubstituted Pyrazoles Classical method; potential for regioisomeric mixtures.
α,β-Unsaturated Ketones Tosylhydrazine N-Functionalized Pyrazoles Good regioselectivity, often influenced by sterics.
In situ generated 1,3-Diketones Hydrazines Trisubstituted Pyrazoles Avoids isolation of diketone; can improve yields.

The [3+2] cycloaddition reaction, particularly 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocycles like pyrazoles with high regioselectivity. This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a sydnone, with a dipolarophile, like an alkyne or an alkene.

For instance, the reaction of α-diazoesters with ynones, promoted by a Lewis acid like Al(OTf)₃, can produce highly substituted pyrazoles through a cascade reaction involving [3+2] cycloaddition, rearrangement, and N-H insertion. Similarly, a base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones offers a novel route to 1,3,4-trisubstituted pyrazoles with excellent regioselectivity under mild conditions. This approach allows for functionalization at the C-3 position, which can be challenging with traditional methods. Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) are also effective for the regioselective synthesis of substituted pyrazoles.

Table 2: [3+2] Cycloaddition Strategies for Pyrazole Synthesis

1,3-Dipole Dipolarophile Catalyst/Conditions Resulting Pyrazole Type
α-Diazoesters Ynones Al(OTf)₃ 4-Substituted Pyrazoles
Sydnones 2-Alkynyl-1,3-dithianes Base-mediated 1,3,4-Trisubstituted Pyrazoles
N,N-disubstituted hydrazines Alkynoates Copper-promoted, aerobic Substituted Pyrazoles

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of functionalized pyrazoles. These reactions often involve combining three or more starting materials in a one-pot process.

For example, a four-component reaction of aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate can produce highly substituted pyrano[2,3-c]pyrazoles. Another strategy involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. A three-component synthesis can be achieved by reacting α,β-unsaturated carbonyl compounds with tosylhydrazine and an alkyl halide under alkaline conditions to form N-functionalized pyrazoles. Titanium-catalyzed reactions of alkynes, primary amines, and tert-butyl isocyanide can form 3-aminoimines, which subsequently cyclize with hydrazines to yield 4,5-substituted pyrazoles.

Oxidative C-N bond formation represents a modern and eco-friendly approach to pyrazole synthesis. These methods often avoid the need for pre-functionalized substrates. An iodine-mediated, metal-free methodology has been established for the regioselective synthesis of di-, tri-, and tetrasubstituted pyrazoles. This one-pot protocol proceeds via the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts, where molecular iodine mediates an oxidative intramolecular C-N bond formation without the need to isolate the intermediate hydrazones.

Ruthenium(II)-catalyzed oxidative C-N coupling has also been employed for the intramolecular synthesis of challenging tri- and tetrasubstituted pyrazoles, using oxygen as the oxidant. This method demonstrates high reactivity and tolerance for various functional groups. Furthermore, metal-mediated inner-sphere N-N coupling, such as through the oxidation of diazatitanacycles, presents another route, although mechanistic studies suggest a complex pathway.

Direct Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine and Related Brominated Pyrazoles

The synthesis of specifically functionalized pyrazoles, such as brominated derivatives, often requires multi-step sequences that introduce the desired functionalities at precise stages of the synthesis.

A documented synthesis for 5-bromo-1-methyl-1H-pyrazol-3-amine, a compound structurally related to the target molecule, provides a clear example of a multi-step sequence starting from an alkyne derivative. This pathway highlights a common strategy where the pyrazole core is first constructed and then subsequently functionalized.

The synthesis begins with the condensation of diethyl butynedioate with a 40% aqueous solution of methylhydrazine in diethyl ether at -10°C. This reaction forms the pyrazole ring, yielding 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. The subsequent steps involve:

Bromination: The hydroxyl group at the 5-position is replaced with a bromine atom by reacting the intermediate with phosphorus oxybromide (tribromooxyphosphorus).

Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid using sodium hydroxide in an alcohol solution.

Curtius Rearrangement: The carboxylic acid is converted to a tert-butyl carbamate-protected amine via a reaction with azido dimethyl phosphate (B84403) and tert-butyl alcohol at 100°C.

Deprotection: The final step is the removal of the tert-butyl carbamate protecting group using 50% trifluoroacetic acid in dichloromethane to yield the final product, 5-bromo-1-methyl-1H-pyrazol-3-amine.

This synthetic route demonstrates a robust method for introducing bromine and amine functionalities onto a pre-formed 1-methyl-pyrazole core, a strategy that could be adapted for the synthesis of other analogs.

Table 3: List of Chemical Compounds

Compound Name
This compound
5-bromo-1-methyl-1H-pyrazol-3-amine
Diethyl butynedioate
Methylhydrazine
5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Phosphorus oxybromide
5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Sodium hydroxide
5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Azido dimethyl phosphate
tert-Butyl alcohol
tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
Trifluoroacetic acid
Dichloromethane
Malononitrile
Ethyl 4-chloro-3-oxobutanoate
Hydrazine hydrate
Tosylhydrazine
tert-Butyl isocyanide
Molecular iodine
Al(OTf)₃ (Aluminum triflate)
2-Alkynyl-1,3-dithianes
Sydnones
α-Diazoesters

Multi-step Synthetic Sequences from Alkyne and Hydrazine Derivatives

Condensation and Subsequent Functional Group Transformations

A common and versatile approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of a 1,3,5-trisubstituted pyrazole, the judicious choice of starting materials is crucial for directing the regiochemical outcome.

Following the formation of the pyrazole core, subsequent functional group transformations are often necessary to arrive at the target molecule. These transformations can include:

Ester Hydrolysis: In cases where the pyrazole ring is constructed with an ester functionality, hydrolysis is a standard procedure to yield the corresponding carboxylic acid. This is typically achieved using basic conditions, for example, with sodium hydroxide in an alcoholic solution.

Bromination: The introduction of a bromine atom at a specific position on the pyrazole ring is a key step. The regioselectivity of electrophilic bromination is influenced by the electronic nature of the existing substituents. For pyrazoles, the 4-position is generally the most susceptible to electrophilic attack. However, blocking the 4-position or utilizing directing groups can facilitate bromination at other positions.

Carbamate Formation: The conversion of a pyrazole carboxylic acid to a carbamate can be a strategic step to introduce a protected amino group. This transformation can be accomplished by reacting the carboxylic acid with an azide, such as diphenylphosphoryl azide, in the presence of an alcohol like tert-butanol, leading to a Curtius rearrangement and the formation of a tert-butyl carbamate (Boc-protected amine).

A documented synthesis of a related compound, 5-bromo-1-methyl-1H-pyrazole-3-amine, illustrates this multi-step approach. The process begins with the condensation of diethyl butynedioate with methylhydrazine to form a pyrazole carboxylic acid ester. This is followed by bromination, ester hydrolysis to the carboxylic acid, conversion to a tert-butyl carbamate, and finally, deprotection to yield the desired amine. beilstein-journals.org

Hydrolysis Procedures for Amine Generation

The generation of an amino group on the pyrazole ring can be achieved through the hydrolysis of a nitrile group. Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by workup with water to yield the amine. Alternatively, nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under acidic or basic conditions. To obtain an amine from a nitrile, a reduction is the more direct route.

Preparation of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction provides a valuable method for the conversion of an aromatic or heteroaromatic primary amine into a variety of functional groups, including halides and nitriles, via a diazonium salt intermediate. This reaction is particularly useful for introducing substituents that are not easily accessible through direct substitution methods.

In the context of pyrazole synthesis, an appropriately positioned amino group can be transformed into a bromo or cyano group. For the preparation of a hypothetical compound like 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a precursor with an amino group at the 3-position and another functional group that can be converted to a nitrile at the 4-position would be required. A Sandmeyer reaction could then be employed to introduce the bromine atom. For instance, a 3,5-diaminopyrazole derivative could potentially undergo a selective diazotization and subsequent Sandmeyer bromination. A reported Sandmeyer reaction on a pyrazole involved the successful conversion of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile to 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile using tert-butyl nitrite and cupric bromide in acetonitrile (B52724). nih.gov

Introduction of the tert-Butyl Group in Pyrazole Scaffolds

The incorporation of a bulky tert-butyl group onto the pyrazole ring presents specific synthetic challenges, primarily due to steric hindrance.

Incorporation of tert-Butylhydrazine Derivatives in Pyrazole Annulation

A straightforward method for introducing a tert-butyl group at the N1 position of the pyrazole ring is to utilize tert-butylhydrazine or its salts in the initial condensation reaction with a 1,3-dicarbonyl compound or its equivalent. The use of tert-butylhydrazine has been documented in the synthesis of various pyrazole derivatives. For example, the reaction of tert-butylhydrazine with 3-aminocrotononitrile is a known method for preparing 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.

Strategies for Steric Hindrance Management during Synthesis

The steric bulk of the tert-butyl group can significantly influence the reactivity of the pyrazole ring and the feasibility of subsequent reactions. Strategies to manage steric hindrance include:

Choice of Reagents and Catalysts: Utilizing smaller, more reactive reagents or employing highly active catalysts can help overcome the steric barrier.

Reaction Conditions: Adjusting reaction parameters such as temperature, pressure, and solvent can enhance reaction rates and yields. Microwave irradiation has been shown to be effective in accelerating reactions involving sterically hindered substrates.

Protecting Groups: In some cases, the use of protecting groups can temporarily mask a reactive site, allowing a reaction to proceed at a less hindered position. The protecting group can then be removed in a subsequent step.

Steric Redirecting Groups: The introduction of a large, temporary group can sterically block one position, directing a subsequent reaction to another, less hindered site. For instance, a triphenylsilyl group has been used to redirect the alkylation of a pyrazole-3-carboxylate ester.

Research has shown that while α-diazoesters with bulky isopropyl or tert-butyl groups can decrease the yield in some cycloaddition reactions due to steric hindrance, many transformations are still feasible with careful optimization of reaction conditions. mdpi.com

Regioselective Control in Pyrazole Synthesis and Substitution

Achieving the desired regiochemistry is a critical aspect of pyrazole synthesis, particularly when multiple substitution patterns are possible. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomeric pyrazoles.

Several strategies have been developed to control the regioselectivity of pyrazole formation:

Use of Pre-functionalized Hydrazines: Modifying the hydrazine reactant can direct the cyclization in a predictable manner.

Reaction with Acetylenic Ketones: The reaction of acetylenic ketones with monosubstituted hydrazines has been shown to be highly regioselective, providing 1,3,5-substituted pyrazoles in excellent yields. The regioselectivity is generally not significantly affected by the nature of the substituents on the acetylenic ketone.

Use of N-Alkylated Tosylhydrazones: An efficient synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity has been developed from N-alkylated tosylhydrazones and terminal alkynes. mdpi.comrsc.org

Stepwise Cycloaddition Mechanisms: Some reactions, such as the synthesis of pyrazoles from N-arylhydrazones and nitroolefins, proceed through a stepwise cycloaddition mechanism, which allows for excellent regiocontrol. nih.gov

For electrophilic substitution reactions on an existing pyrazole ring, the inherent directing effects of the substituents play a crucial role. In 1-methylpyrazole, electrophilic substitution, such as bromination, is generally directed to the 4-position. The pyridine-like nitrogen atom tends to direct substitution towards the adjacent carbon atoms.

Addressing Regioselectivity Challenges in N-Alkylation of Pyrazoles

The N-alkylation of an unsymmetrical pyrazole, for instance, 3-tert-butyl-pyrazole, can lead to two different regioisomers: the 1,3-disubstituted and the 1,5-disubstituted products. The formation of 1-methyl-3-tert-butyl-pyrazole versus 1-methyl-5-tert-butyl-pyrazole is a critical step, and the ratio of these products is highly dependent on the reaction conditions and the nature of the reactants.

The regiochemical outcome is primarily governed by a combination of steric and electronic factors. The bulky tert-butyl group at the C3 position creates significant steric hindrance, which can influence the approach of the alkylating agent to the adjacent N1 nitrogen atom. Consequently, alkylation often preferentially occurs at the less sterically hindered N2 atom (which becomes the N1 position in the final product nomenclature of the major isomer, 1-methyl-5-tert-butyl-pyrazole).

However, the choice of base and solvent system can dramatically alter this selectivity. Studies have shown that using systems like sodium hydride (NaH) in tetrahydrofuran (THF) can provide excellent N1 regioselectivity (leading to the 1,3-isomer) for pyrazoles with bulky C3 substituents. beilstein-journals.org For example, the N-alkylation of 3-tert-butyl-indazole, a related heterocyclic system, showed greater than 99% N1 regioselectivity under these conditions. beilstein-journals.org In contrast, other base and solvent combinations may favor the thermodynamically more stable product or be less selective. A systematic study on 3-substituted pyrazoles demonstrated that a K2CO3-DMSO system could also achieve regioselective N1-alkylation. researchgate.net

The interplay of these factors is crucial for directing the synthesis towards the desired 1,3-disubstituted intermediate required for producing this compound.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of 3-Substituted Pyrazoles

3-SubstituentAlkylating AgentBase/SolventN1:N2 Isomer RatioReference
tert-ButylAlkyl BromideNaH / THF>99:1 beilstein-journals.org
VariousVariousK2CO3 / DMSOHighly N1 Selective researchgate.net
Carboxymethyln-Pentyl BromideK2CO3 / MeCN2.8:1 beilstein-journals.org
Carboxymethyln-Pentyl BromideNaH / THF>99:1 beilstein-journals.org

Controlling Positional Isomerism in Bromination Reactions

Once the desired N-alkylated pyrazole, 1-methyl-3-tert-butyl-pyrazole, is obtained, the subsequent bromination step introduces another challenge of positional isomerism. Electrophilic aromatic substitution on the pyrazole ring can occur at either the C4 or C5 position. The directing effects of the substituents already on the ring determine the outcome of this reaction.

The N-methyl group at position 1 is an activating group, directing electrophiles to the adjacent C5 position. Conversely, the tert-butyl group at C3 is also an activating, ortho-, para-directing group, which in this ring system would direct towards the C4 and C5 positions. The large steric bulk of the tert-butyl group can hinder substitution at the adjacent C4 position, potentially favoring substitution at the C5 position.

The choice of brominating agent and reaction conditions is critical for controlling the regioselectivity. Common brominating agents include N-Bromosuccinimide (NBS), bromine (Br2), and electrochemically generated bromine. mdpi.comresearchgate.net The reaction solvent and temperature can also influence the isomer distribution. For many substituted pyrazoles, bromination occurs preferentially at the C4 position, as it is often the most electron-rich and accessible position. However, the specific combination of a 1-methyl and a 3-tert-butyl group presents a more complex scenario where both electronic and steric effects are in competition.

To achieve the synthesis of the target molecule, this compound, conditions must be optimized to favor bromination at the C5 position. This often involves exploiting the directing effect of the N-methyl group while managing the steric influence of the tert-butyl group. In some cases, a mixture of isomers (4-bromo and 5-bromo) may be formed, requiring subsequent separation.

Table 2: Examples of Regioselective Bromination of Pyrazole Derivatives

Pyrazole SubstrateBrominating AgentPosition of BrominationYield (%)Reference
3,5-dimethylpyrazoleElectrochemical (NaBr)4-bromo70 researchgate.net
1,5-dimethylpyrazoleElectrochemical (NaBr)4-bromo94 researchgate.net
3-nitropyrazoleElectrochemical (NaBr)4-bromo88 researchgate.net
5-Methoxy-bacteriochlorinNBS15-bromo (analogous position)85 nih.gov

Chemical Transformations and Functionalization of 5 Bromo 3 Tert Butyl 1 Methyl Pyrazole Derivatives

Reactions Involving the Bromine Substituent at Position 5

The carbon-bromine bond at the 5-position of the pyrazole (B372694) ring is the primary site for functionalization. This is readily achieved through modern organometallic cross-coupling chemistry, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-heterocycles, including brominated pyrazoles. mit.edunobelprize.org These methods offer a reliable pathway to introduce aryl, heteroaryl, and other organic moieties.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of an organoboron species with an organic halide. libretexts.org For 5-bromopyrazole derivatives, this reaction provides an efficient route to 5-arylpyrazoles. The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. libretexts.orglibretexts.orgresearchgate.net

Research on related brominated heterocycles demonstrates that palladium complexes with specialized phosphine (B1218219) ligands are often required to achieve high yields and prevent side reactions like dehalogenation. researchgate.netrsc.org For instance, catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and palladacycle pre-catalysts like XPhos Pd G2 are effective. rsc.orgnih.gov The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) commonly employed to facilitate the transmetalation step in the catalytic cycle. nih.govnih.gov The reaction is typically performed in aprotic solvents like dioxane or dimethoxyethane (DME), often with the addition of water. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Brominated Azoles
Aryl Halide SubstrateBoronic Acid/EsterPalladium CatalystBaseSolventTemperatureYieldReference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80 °CHigh nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious Aryl Boronic AcidsXPhosPdG2/XPhosK₂CO₃t-Amyl alcohol/H₂O120 °C (Microwave)67-89% rsc.org
Unprotected 3-Chloroindazole5-Indole Boronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100 °CGood to Excellent nih.gov
Ethyl 4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified93% researchgate.net

Ullmann-type reactions, which are typically copper-catalyzed, provide a classic and effective method for forming carbon-heteroatom bonds, such as C-N and C-O linkages. researchgate.net These reactions are complementary to palladium-catalyzed methods like the Buchwald-Hartwig amination. tcichemicals.com For substrates like 5-bromo-3-tert-butyl-1-methyl-pyrazole, an Ullmann coupling could be employed to introduce amine or alcohol functionalities at the C5 position.

Modern Ullmann protocols often utilize copper(I) salts (e.g., CuI) in the presence of a ligand and a base. researchgate.net The development of specialized ligands, such as diamines and amino acids, has significantly improved the efficiency and substrate scope of these reactions, allowing them to proceed under milder conditions than the harsh temperatures traditionally required. researchgate.nettcichemicals.com For base-sensitive heteroarenes like pyrazoles, the choice of a non-nucleophilic, moderately strong base such as K₂CO₃ or Cs₂CO₃ is crucial to avoid degradation of the starting material. tcichemicals.com The reactions are often carried out in polar aprotic solvents like DMF or DMSO.

Table 2: General Conditions for Ullmann-Type C-N Cross-Coupling
Aryl HalideNucleophileCopper SourceLigandBaseSolventTemperatureReference
Aryl Bromide/IodideN-Heterocycle (e.g., Imidazole)CuI1,10-PhenanthrolineK₂CO₃DMF100-120 °C frontiersin.org
Aryl BromidePrimary/Secondary AmineCuIBenzene-1,2-diamine derivativeK₃PO₄DioxaneRoom Temp. - 80 °C tcichemicals.com
Aryl IodideSulfonamideCuIN-MethylglycineK₃PO₄DMSO90 °C researchgate.net

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the pyrazole ring is a possible but challenging transformation. Five-membered heterocycles like pyrazole are considered π-excessive, which makes them inherently less reactive towards nucleophilic attack compared to π-deficient systems like pyridine. youtube.com For an SNAr reaction to proceed, the ring typically needs to be activated by the presence of strong electron-withdrawing groups that can stabilize the negative charge in the Meisenheimer-like intermediate. youtube.com

In this compound, the tert-butyl group is electron-donating and the methyl group has a minimal electronic effect, providing no such activation. Therefore, direct substitution of the bromine by common nucleophiles under standard conditions is generally not a favored pathway. Metal-catalyzed cross-coupling reactions are almost always the preferred method for functionalizing this position.

While metal-halogen exchange is a common reaction that occurs at the carbon-bromine bond (position 5), it is also possible to achieve functionalization at the adjacent C4 position through a different mechanism: directed deprotonation. wikipedia.orgstackexchange.com The bromine atom at C5, being an electronegative substituent, increases the acidity of the proton at the adjacent C4 position.

This electronic effect allows for regioselective deprotonation of the C4-H using a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. This process generates a 4-lithiated pyrazole intermediate. This highly reactive organometallic species can then be trapped by a variety of electrophiles to introduce a new functional group specifically at the C4 position. For example, quenching the reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding pyrazole-4-carboxylic acid. Other electrophiles like N,N-dimethylformamide (DMF) or various aldehydes and ketones could be used to introduce formyl or alcohol functionalities, respectively.

Cross-Coupling Reactions of Brominated Pyrazoles

Reactivity of the tert-Butyl Group and its Influence on Pyrazole Chemistry

Theoretical studies on substituted pyrazoles have indicated that the presence of a bulky group, such as a tert-butyl group, at the C3 position contributes to the thermodynamic stability of the molecule. mdpi.com This steric hindrance can also provide a "shielding" effect, sterically hindering the approach of reagents to the adjacent N2 and C4 positions. This can influence the regioselectivity of reactions such as N-alkylation or electrophilic substitution. For instance, an incoming electrophile might be directed away from the C4 position due to the steric clash with the large tert-butyl group.

Electronically, the tert-butyl group acts as a weak electron-donating group through induction. rsc.org This effect slightly increases the electron density within the pyrazole's aromatic system. This enhanced electron density can, in turn, increase the basicity of the pyridine-like N2 nitrogen atom, making it more susceptible to protonation or coordination with Lewis acids. This modulation of the ring's electronic character can influence its reactivity in various transformations, including its behavior as a ligand in coordination chemistry or its susceptibility to electrophilic attack.

Steric Effects of the tert-Butyl Substituent on Reaction Pathways

The tert-butyl group at the C-3 position of the pyrazole ring exerts significant steric hindrance, which plays a crucial role in directing the regioselectivity and influencing the reaction rates of various transformations. This steric bulk can shield the adjacent N-2 nitrogen and the C-4 position, thereby dictating the approach of incoming reagents.

In electrophilic aromatic substitution reactions, the bulky tert-butyl group can direct electrophiles to the less hindered C-4 position. However, the degree of this influence is also dependent on the electronic nature of the other substituents on the ring. For instance, in nitration reactions of similarly substituted aromatic compounds, the presence of a tert-butyl group has been shown to significantly decrease the reaction rate compared to less sterically hindered analogs. nih.gov

The steric hindrance of the tert-butyl group also plays a significant role in cycloaddition reactions. For example, in [3+2] cycloaddition reactions involving α-diazoesters, the presence of bulky substituents such as isopropyl or tert-butyl groups has been observed to decrease the reaction yield due to steric hindrance. nih.gov This effect is a key consideration when designing synthetic routes involving 3-tert-butyl-pyrazole derivatives.

Furthermore, the steric environment created by the tert-butyl group can be exploited to achieve high regioselectivity in N-alkylation reactions. The use of sterically bulky α-halomethylsilanes as methylating reagents has been shown to significantly improve the N1-selectivity in the methylation of pyrazoles. nih.govthieme.de This strategy leverages the steric hindrance to favor alkylation at the more accessible N-1 position.

Modification of tert-Butyl Group-Containing Pyrazoles (e.g., in fused systems)

While the tert-butyl group is generally robust and not readily modified, pyrazoles containing this bulky substituent can be valuable precursors for the synthesis of fused heterocyclic systems. The steric presence of the tert-butyl group can influence the cyclization pathways, leading to specific isomeric products.

One approach to forming fused systems involves the intramolecular cyclization of appropriately functionalized pyrazoles. For instance, trifluoromethylated fused tricyclic pyrazoles have been synthesized via the intramolecular cyclization of cyclic ketone-derived amines. researchgate.net While this example does not directly involve the modification of a tert-butyl group, it demonstrates a strategy that could be adapted for 3-tert-butyl-pyrazole derivatives bearing suitable functional groups.

Another strategy involves the condensation of substituted pyrazoles with bifunctional reagents to construct a new ring. For example, the synthesis of pyrazolo[3,4-c]pyrazoles has been achieved through the condensation of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with various hydrazines, followed by an intramolecular C-N Ullmann-type cross-coupling reaction. nih.gov The presence of a bulky group at the 3-position would be expected to influence the conformation of the resulting fused system.

The following table summarizes selected examples of reactions where pyrazoles with bulky substituents are utilized in the formation of fused systems.

Starting Pyrazole DerivativeReagents and ConditionsFused System FormedReference
Cyclic ketone-derived amine with trifluoromethylated pyrazole moietyDiazotization with tert-butyl nitriteTrifluoromethylated fused tricyclic pyrazole researchgate.net
5-bromo-1-methyl-1H-pyrazole-4-carbaldehydeAromatic hydrazines, then Ullmann-type cross-couplingPyrazolo[3,4-c]pyrazole nih.gov

Functionalization at the 1-Methyl Position

The N-methyl group at the 1-position of the pyrazole ring is a key feature that influences the molecule's properties and provides a potential site for further chemical transformations.

Regioselective N-Alkylation Strategies for N-Methyl Pyrazoles

While the target molecule, this compound, is already N-methylated, understanding the principles of regioselective N-alkylation is crucial for the synthesis of related compounds and for preventing undesired side reactions. The alkylation of N-unsubstituted pyrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the pyrazole ring, as well as the nature of the alkylating agent and reaction conditions.

For pyrazoles with a bulky substituent at the C3 position, alkylation generally favors the less sterically hindered N1 position. uwindsor.ca This is particularly true when using bulky alkylating agents. A systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions using K2CO3 in DMSO has demonstrated regioselective N1-alkylation. uwindsor.ca

Recent advancements have focused on developing highly selective methylation methods. One such method employs α-halomethylsilanes as masked methylating reagents, which have been shown to provide excellent N1-selectivity for a range of pyrazole substrates. nih.govthieme.de Another innovative approach utilizes engineered enzymes to achieve highly regioselective N-alkylation of pyrazoles with simple haloalkanes. beilstein-journals.org

Transformations of N-Methylpyrazole Derivatives

The N-methyl group itself can undergo chemical transformations, although this is less common than reactions on the pyrazole ring. N-demethylation of N-methyl heterocyclic compounds can be achieved under specific conditions, often involving strong reagents or catalytic processes. researchgate.net Such transformations would yield the corresponding N-H pyrazole, opening up possibilities for further functionalization at the nitrogen atom.

More commonly, the N-methyl group influences the reactivity of the pyrazole ring. For example, in mass spectrometry studies of N-methyl pyrazole isomers, an interesting fragmentation pathway involving the N-C transposition of the methyl group has been observed. beilstein-journals.org While not a synthetic transformation in the traditional sense, this observation provides insight into the potential for rearrangements under certain energetic conditions.

Reactivity of the Pyrazole Nitrogen Atoms and Ring Carbons

The pyrazole ring is an aromatic system with distinct electronic properties at each position, leading to differential reactivity towards various reagents.

C-H Functionalization Strategies (C-3, C-4, C-5 positions)

Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of substituted pyrazoles, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov The regioselectivity of C-H functionalization on the pyrazole ring is influenced by the directing ability of existing substituents and the reaction conditions.

C-5 Position: In many N-substituted pyrazoles, the C-5 position is the most acidic and therefore a primary site for deprotonation and subsequent functionalization. nih.gov Palladium-catalyzed direct arylation of N-methylpyrazole often occurs preferentially at the C-5 position. wikipedia.org

C-4 Position: The C-4 position is also susceptible to functionalization. For instance, the use of a temporary protecting group, such as a chloro group at C-5, allows for the selective palladium-catalyzed direct arylation at the C-4 position. researchgate.netyoutube.com

C-3 Position: The C-3 position is generally the least reactive towards electrophilic substitution and C-H activation due to electronic effects. However, functionalization at this position can be achieved through strategies such as directed ortho-metalation (DoM), where a directing group on the N-1 substituent guides lithiation to the C-5 position, or if the C-5 is blocked, can influence reactivity at other positions. wikipedia.org

The presence of the bulky tert-butyl group at C-3 in this compound would sterically hinder reactions at the adjacent C-4 position to some extent, potentially enhancing the selectivity for functionalization at the C-5 position, provided the bromine atom is first replaced or involved in a coupling reaction.

The following table provides a summary of C-H functionalization strategies for pyrazole derivatives.

PositionFunctionalization StrategyKey FactorsReference
C-5Palladium-catalyzed direct arylationAcidity of C-5 proton, directing effect of N-1 substituent wikipedia.org
C-4Palladium-catalyzed direct arylation with C-5 blocking groupUse of a temporary protecting group at C-5 researchgate.netyoutube.com
C-3Generally less reactive; can be functionalized via multi-step sequencesElectronic deactivation nih.gov
C-5Directed ortho-metalation (DoM)N-1 substituent with a directing group wikipedia.org

Protective Group Chemistry for Pyrazole Nitrogens (e.g., Boc, SEM)

The strategic application of protecting groups to the nitrogen atoms of the pyrazole ring is a cornerstone of its synthetic manipulation, enabling precise control over regioselectivity in subsequent functionalization reactions. For derivatives of this compound, where one nitrogen is already substituted with a methyl group, the focus of protective group chemistry shifts to the exocyclic amino group, should one be present, or to the remaining ring nitrogen in N-unsubstituted precursors. The tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups are widely employed for this purpose due to their distinct stability profiles and methods of cleavage.

The Boc group is a valuable protecting group for amino-pyrazole derivatives. mdpi.comnih.gov It is typically introduced by treating the amino-pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. mdpi.comorganic-chemistry.org The Boc group is characterized by its stability to most nucleophiles and bases, but it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which allows for its selective removal without disturbing other acid-labile groups. mdpi.com This differential stability is crucial in multi-step syntheses. For instance, the Boc protection of an amino group at the C5 position of a pyrazole allows for directed reactions at other sites before its removal to liberate the amine for further transformation.

The SEM group serves as a robust protecting group for the pyrazole ring nitrogen itself, particularly in scenarios requiring harsh reaction conditions for C-H functionalization. nih.gov The SEM group is known for its stability under both acidic and basic conditions, making it suitable for transformations like metal-catalyzed cross-coupling reactions where other protecting groups might fail. A key feature of the SEM group is its ability to be "switched" or transposed from one pyrazole nitrogen to another under thermal conditions in the presence of an alkylating agent like SEM-Cl. nih.gov This "SEM switch" can be exploited to alter the reactivity of the pyrazole ring, for example, by transforming a less reactive C3 position into a more reactive C5 position, thereby enabling sequential and regioselective arylations. nih.gov Deprotection of the SEM group is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Amidation and Sulfonamidation of Pyrazole Amines

The amino derivatives of the this compound scaffold are versatile intermediates for the synthesis of a wide array of functionalized molecules, primarily through amidation and sulfonamidation reactions. These transformations are fundamental in medicinal chemistry for the construction of compounds with potential biological activity.

Amidation of pyrazole amines, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated with a coupling agent. nih.govnih.gov The reaction of a pyrazole-3-carboxylic acid chloride with a diamine, for example, leads to the formation of bis-carboxamide derivatives. niscpr.res.in The reactivity of the amino group can be influenced by the electronic properties of the pyrazole ring and the steric hindrance around the nitrogen atom. In some cases, protection of the pyrazole ring nitrogen may be necessary to prevent side reactions and improve the yield of the desired amide. nih.gov

Sulfonamidation of pyrazole amines is a common strategy for introducing a sulfonamide moiety, a functional group prevalent in many pharmaceutical agents. A notable example is the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. This reaction is efficiently carried out through a triethylamine-mediated process where 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is treated with 4-methylbenzenesulfonyl chloride in a suitable solvent like acetonitrile (B52724) at room temperature. mdpi.comresearchgate.net The reaction proceeds in good yield, affording the corresponding pyrazole-based benzenesulfonamide. mdpi.comresearchgate.net The resulting sulfonamides are often stable, crystalline solids that can be readily characterized by standard spectroscopic techniques. mdpi.comresearchgate.net

Below is a table summarizing representative amidation and sulfonamidation reactions of pyrazole amines:

Pyrazole AmineReagentReaction TypeProductReference
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine4-methylbenzenesulfonyl chlorideSulfonamidationN-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.comresearchgate.net
5-methyl-1H-pyrazol-3-amine5-bromothiophene carboxylic acidAmidation5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide nih.gov
5-amino-1,3,4-thiadiazole-2-sulfonamide4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chlorideAmidationPyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide nih.gov

Reductive Amination of Pyrazole Derivatives

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds, and it is readily applicable to pyrazole derivatives bearing an aldehyde or ketone functionality. This two-step, one-pot process involves the initial formation of a Schiff base (imine) or an enamine, followed by its reduction to the corresponding amine.

For pyrazole derivatives, this transformation typically starts with a pyrazole-carbaldehyde, which is reacted with a primary or secondary amine to form an imine intermediate. This intermediate is then reduced in situ using a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly effective choice for the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. ineosopen.org This reagent is mild and selective, tolerating a wide range of functional groups.

The scope of the reductive amination of pyrazole derivatives is broad, accommodating various primary and secondary aliphatic and aromatic amines. ineosopen.orgresearchgate.net This allows for the introduction of diverse substituents, making it a valuable tool for the generation of libraries of pyrazole-containing amines for applications in drug discovery and materials science. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. ineosopen.org

An example of a reductive amination sequence is the reaction of a pyrazole-4-carbaldehyde with an amine, followed by reduction, to yield a (pyrazol-4-yl)methanamine derivative. The efficiency of the reaction can be influenced by the nature of the substituents on both the pyrazole ring and the amine.

Mechanistic Aspects of Pyrazole Functionalization

Reaction Pathways and Intermediates

The functionalization of the pyrazole ring proceeds through a variety of reaction pathways, the nature of which is dictated by the reagents, catalysts, and substituents present on the pyrazole core. In electrophilic aromatic substitution reactions, the pyrazole ring is generally attacked at the C4 position. rrbdavc.orgresearchgate.netscribd.com This regioselectivity is due to the electronic distribution within the pyrazole ring, where the C4 position is the most electron-rich and its attack leads to a more stable cationic intermediate compared to attack at the C3 or C5 positions. rrbdavc.orgresearchgate.net The intermediates in these reactions are typically sigma complexes, also known as Wheland intermediates.

In contrast, nucleophilic substitution reactions are favored at the C3 and C5 positions, which are rendered electron-deficient by the adjacent nitrogen atoms. researchgate.netnih.gov

More contemporary functionalization methods, such as transition-metal-catalyzed C-H activation, involve different mechanistic paradigms. For instance, in palladium-catalyzed arylations, the reaction can proceed via a concerted metalation-deprotonation pathway. researchgate.net The precise mechanism is often influenced by the nature of the directing group on the pyrazole ring.

Role of Catalysts and Reaction Conditions in Chemo- and Regioselectivity

Catalysts and reaction conditions play a pivotal role in governing the chemo- and regioselectivity of pyrazole functionalization. In the realm of transition-metal-catalyzed reactions, palladium complexes are particularly effective for promoting direct arylation of pyrazoles. researchgate.netuab.catthieme-connect.com The choice of palladium catalyst and ligands can significantly influence the outcome of the reaction. For instance, a palladium-pivalate catalytic system has been identified as highly effective for the C-H arylation of SEM-protected pyrazoles. nih.gov

The inherent electronic properties of the pyrazole ring dictate a general reactivity order for C-H functionalization, which is typically C5 > C4 >> C3. nih.gov However, this intrinsic regioselectivity can be overridden by the judicious choice of directing groups and reaction conditions. For example, a directing group at the N1 position can steer the functionalization to a specific C-H bond.

Furthermore, the solvent, temperature, and additives can all impact the chemo- and regioselectivity. In some cases, the use of specific solvents can dramatically alter the regiochemical outcome of a reaction. The ability to fine-tune these parameters is crucial for the synthesis of highly substituted and complex pyrazole derivatives with precise control over the substitution pattern.

The following table provides a summary of how catalysts and conditions influence pyrazole functionalization:

Reaction TypeCatalyst/ConditionsEffect on SelectivityReference
C-H ArylationPalladium-pivalatePromotes arylation at C5 and C4 nih.gov
N-Allylic AlkylationPd(PPh₃)₄ / TFAExcellent regioselectivity and stereoselectivity acs.org
MetalationTMPMgCl·LiClRegioselective deprotonation for functionalization nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Bromo 3 Tert Butyl 1 Methyl Pyrazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural elucidation of pyrazole (B372694) derivatives. The chemical shifts (δ), multiplicities, and integration of signals in these spectra allow for the precise assignment of each atom in the molecule.

For analogues such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the ¹H NMR spectrum provides clear, assignable signals for each proton-containing group. mdpi.comresearchgate.net The tert-butyl group typically appears as a sharp singlet at approximately 1.24 ppm due to the nine equivalent protons. mdpi.comresearchgate.net The N-methyl group on the pyrazole ring also presents as a singlet, generally found further downfield around 3.40 ppm. mdpi.comresearchgate.net The lone proton on the pyrazole ring (H-4) is characteristically observed as a singlet at about 5.74 ppm. mdpi.comresearchgate.net

In the corresponding ¹³C NMR spectrum, the carbon atoms of the tert-butyl group show two distinct signals: one for the three equivalent methyl carbons (around 30.4 ppm) and another for the quaternary carbon (around 32.4 ppm). mdpi.comresearchgate.net The N-methyl carbon appears at approximately 35.6 ppm. mdpi.comresearchgate.net The pyrazole ring carbons can be assigned based on their electronic environment; the C-4 methine carbon signal is typically observed around 103.7 ppm, while the quaternary carbons C-3 and C-5 appear further downfield at approximately 160.9 ppm and 130.9 ppm, respectively. mdpi.comresearchgate.net

For the target compound, 5-bromo-3-tert-butyl-1-methyl-pyrazole , one would expect a similar pattern. The tert-butyl and N-methyl signals in both ¹H and ¹³C NMR would likely appear at comparable chemical shifts. However, the substitution of an amino group with a bromine atom at the C-5 position would induce notable changes in the chemical shifts of the pyrazole ring atoms. The electronegative bromine atom would likely cause the C-5 signal to shift significantly, and it would also influence the chemical shift of the adjacent C-4 proton and carbon, typically causing a downfield shift.

Table 1: Representative ¹H and ¹³C NMR Data for a 3-tert-butyl-1-methyl-pyrazole Analogue mdpi.comresearchgate.net Data from N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, recorded in CDCl₃.

GroupAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
tert-Butyl-C(CH₃)₃1.24 (s, 9H)30.4
-C (CH₃)₃32.4
N-MethylN-CH₃3.40 (s, 3H)35.6
Pyrazole RingH-45.74 (s, 1H)103.7
C-3160.9
C-5130.9

s = singlet

To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, a suite of 2D NMR experiments is employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. For the 3-tert-butyl-1-methyl-pyrazole core, an HSQC spectrum would show correlations between the proton signal at ~1.24 ppm and the carbon signal at ~30.4 ppm (tert-butyl methyls), the proton signal at ~3.40 ppm and the carbon signal at ~35.6 ppm (N-methyl), and the H-4 proton at ~5.74 ppm with the C-4 carbon at ~103.7 ppm. mdpi.comresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

The tert-butyl protons showing correlations to the quaternary tert-butyl carbon and the C-3 of the pyrazole ring.

The N-methyl protons correlating to the C-5 and C-1' (if applicable) of the pyrazole ring.

The H-4 proton showing correlations to C-3 and C-5, confirming their positions on the pyrazole ring. semanticscholar.org

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through 2-3 bonds. In a molecule like this compound, which has few adjacent protons, the COSY spectrum would be simple, primarily showing correlations within any alkyl chains if present on substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is invaluable for determining stereochemistry and conformation. For instance, a NOESY spectrum could show a spatial correlation between the N-methyl protons and the H-4 proton, confirming their proximity on the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR spectra of pyrazole analogues are characterized by several key absorption bands. For N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the spectrum displays characteristic C-H stretching vibrations from the alkyl groups (tert-butyl and methyl) in the 2850-3000 cm⁻¹ region. mdpi.comresearchgate.net Vibrations corresponding to the C=N and C=C bonds within the pyrazole and any aromatic rings typically appear in the 1500-1600 cm⁻¹ range. mdpi.comresearchgate.net The presence of a sulfonamide group in this analogue gives rise to strong, characteristic asymmetric and symmetric SO₂ stretching bands around 1363 cm⁻¹ and 1170 cm⁻¹, respectively. mdpi.comresearchgate.net

For This compound , the FTIR spectrum would be expected to show:

C-H stretching: Bands in the 2900-3000 cm⁻¹ region corresponding to the tert-butyl and methyl groups.

C=N and C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region from the pyrazole ring.

C-Br stretching: A characteristic absorption band in the lower frequency (fingerprint) region, typically between 500-700 cm⁻¹, which would be indicative of the carbon-bromine bond.

Table 2: Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (sp³)tert-Butyl, N-Methyl2850 - 3000
C=N / C=C stretchPyrazole Ring1500 - 1600
C-H bendAlkyl groups1360 - 1470
C-Br stretchBromo substituent500 - 700

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For a derivative like N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, HRMS analysis confirmed the elemental formula C₂₂H₂₈N₃O₄S₂⁺ by finding the pseudo-molecular ion ([M+H]⁺) at m/z 462.1510, which closely matched the calculated value of 462.1516. mdpi.com

For This compound (C₈H₁₃BrN₂), HRMS would be critical for confirming its elemental composition. A key feature would be the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl substituent, leading to a stable tertiary carbocation.

Electron Ionization Mass Spectrometry (EIMS) and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the context of pyrazole derivatives, EIMS provides valuable information about the stability of the pyrazole ring and the influence of its substituents. For instance, the mass spectrum of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine shows a molecular ion peak [M+] at m/z 273, confirming its molecular weight. mdpi.com

The fragmentation of pyrazole analogues under electron impact often involves characteristic losses of substituents. The tert-butyl group, a common substituent, can be lost as a tert-butyl cation or through rearrangement processes. The presence of a bromine atom introduces a characteristic isotopic pattern (due to 79Br and 81Br isotopes) for bromine-containing fragments, aiding in their identification. The fragmentation pathways are crucial for distinguishing between isomers and understanding the intrinsic stability of different parts of the molecule.

A detailed analysis of the fragmentation patterns of substituted pyrazoles reveals that the pyrazole ring itself is relatively stable. Fused pyrazole systems, such as those found in pyrazolo[5,1-c] nih.goviucr.orgnih.govtriazines, also exhibit characteristic fragmentation, often involving the substituents on the triazine ring. nih.gov High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the proposed structures. nih.gov

Table 1: Illustrative EIMS Fragmentation Data for a Substituted Pyrazole Analogue

Fragmentm/z (relative intensity %)Possible Structure/Loss
[M]+273 (47%)Molecular Ion
[M-CH3]+258Loss of a methyl group
[C8H9O]+121 (100%)p-methoxybenzyl cation
[C6H5]+77 (25%)Phenyl cation

Note: This table is based on data for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and is for illustrative purposes. mdpi.com

Chromatography-Mass Spectrometry Coupling (GC-MS, LC-MS) for Purity and Identity

The coupling of chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is indispensable for the analysis of complex mixtures and the definitive identification and purity assessment of synthetic compounds. acs.orgnih.gov

GC-MS is particularly suitable for volatile and thermally stable compounds like many pyrazole derivatives. nih.govvscht.cz The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer provides structural information for each separated component. This technique is widely used for the analysis of brominated compounds, including brominated flame retardants. nih.gov

LC-MS is a versatile technique that can be applied to a broader range of compounds, including those that are non-volatile or thermally labile. researchgate.netoup.comoup.com Reversed-phase LC is commonly used for the separation of pyrazole derivatives. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is critical and depends on the polarity and ionization characteristics of the analyte. nih.gov LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and sensitivity, making it a powerful tool for quantitative analysis and the study of complex matrices. oup.com

These coupled techniques are essential in process development and quality control to ensure the identity and purity of synthesized pyrazole compounds, such as in the development of PI3Kδ inhibitors where pyrazole moieties are key structural components. acs.org

X-ray Diffraction Studies

X-ray diffraction techniques provide unparalleled detail about the three-dimensional arrangement of atoms in the solid state, offering a definitive method for determining molecular structure and understanding intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single crystal X-ray diffraction is the gold standard for determining the precise molecular geometry, bond lengths, bond angles, and conformational preferences of crystalline solids. researchgate.netresearchgate.netmdpi.com For pyrazole analogues, this technique has been instrumental in confirming the planarity of the pyrazole ring and determining the orientation of its substituents. iucr.orgnih.gov

For example, the crystal structure of a tert-butyl substituted pyrazole derivative revealed the dihedral angles between the pyrazole ring and adjacent phenyl rings. nih.gov In another study on 3,5-di-tert-butylpyrazole, temperature-dependent X-ray diffraction showed changes in the crystal structure and molecular arrangement at different temperatures. nih.gov These studies provide precise data on bond lengths and angles, which can be compared with theoretical calculations to understand the electronic effects of different substituents. researchgate.net

Table 2: Selected Crystallographic Data for a Pyrazole Analogue

ParameterValue
Crystal SystemOrthorhombic
Space GroupPcab
a (Å)11.129 (3)
b (Å)16.181 (4)
c (Å)22.429 (6)
V (ų)4039.0 (18)
Z8

Note: This table is based on data for 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and is for illustrative purposes. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of solid materials. researchgate.netresearchgate.net

The presence of a bromine atom allows for the possibility of C-H...Br hydrogen bonds, which, although weak, can play a significant role in directing the crystal packing. iucr.org In the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, C—H⋯Br hydrogen bonds, along with other interactions, link molecular dimers into a three-dimensional network. iucr.org

Aromatic pyrazole rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. nih.govnih.govmdpi.com These interactions are important in stabilizing the crystal structures of many aromatic and heteroaromatic compounds. The geometry of π-π stacking can vary, from perfectly face-to-face to offset arrangements.

In some pyrazole-containing crystal structures, π-π stacking interactions have been identified as a key feature of the molecular packing. iucr.orgnih.gov For instance, in tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, weak aromatic π–π stacking interactions with a centroid–centroid separation of 3.7394 (6) Å are observed. iucr.org The strength and nature of these interactions can be influenced by the substituents on the pyrazole ring.

Non-valence Interactions and Conformational Deviations

Furthermore, non-valence interactions play a critical role in the crystal packing of pyrazole analogues. lookchem.com These interactions can include hydrogen bonds, halogen bonds, and π–π stacking interactions. While this compound lacks classical hydrogen bond donors, weak C–H···N and C–H···Br hydrogen bonds may be present, influencing the supramolecular structure. lookchem.com The bromine atom at the C5 position can also participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic center.

Analysis of intermolecular contacts in substituted pyrazole derivatives using techniques like Hirshfeld surface analysis has revealed the significance of various weak interactions. lookchem.comtandfonline.com For instance, in some pyrazolone (B3327878) derivatives, H···H intercontacts are found to be the major contributors to crystal packing. tandfonline.com The study of other trisubstituted pyrazoles has highlighted the importance of both strong O–H···N and weak C–H···O and C–H···π interactions in stabilizing the molecular packing. lookchem.com

The combination of the bulky tert-butyl group and the electronegative bromine atom can also lead to conformational deviations. Steric hindrance between adjacent substituents can cause distortions in the pyrazole ring or alter the preferred orientation of the substituents. nih.gov For example, in some N-aryl pyrazoles, steric hindrance can restrict the rotation around the N-phenyl bond, leading to a more rigid conformation. nih.gov While this compound does not have an N-aryl group, the principle of sterically induced conformational restriction is applicable to the interactions between the substituents on the pyrazole ring.

The following tables summarize the types of non-valence interactions and potential conformational deviations observed in analogues of this compound, which can be extrapolated to understand its structural characteristics.

Table 1: Potential Non-Valence Interactions in this compound and its Analogues

Interaction TypePotential Participating Atoms/GroupsSignificance in Analogous Structures
Steric Hindrancetert-butyl group vs. adjacent substituentsInfluences substituent orientation and can cause deviations from planarity. nih.govnih.gov
Weak C–H···N Hydrogen BondsMethyl/tert-butyl C-H donors and pyrazole N acceptorContributes to the stabilization of crystal packing. lookchem.com
Weak C–H···Br Hydrogen BondsMethyl/tert-butyl C-H donors and Br acceptorCan influence supramolecular assembly.
Halogen BondingC5-Br as halogen bond donorCan direct crystal packing through interactions with nucleophiles.
van der Waals ForcesAll atomsGeneral attractive forces contributing to molecular packing.

Table 2: Observed Conformational Deviations in Substituted Pyrazole Analogues

Conformational FeatureInfluencing FactorsExample from Analogous Structures
Orientation of tert-butyl groupSteric effects and intermolecular interactionsCan adopt equatorial or axial orientations relative to the heterocyclic core. nih.gov
Ring PuckeringSubstituent-induced strainDeviations from planarity of the five-membered pyrazole ring. lookchem.com
Restricted Bond RotationSteric hindrance between bulky groupsCan lead to a more rigid molecular conformation. nih.gov

Computational Chemistry and Theoretical Studies of 5 Bromo 3 Tert Butyl 1 Methyl Pyrazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations using DFT would identify the equilibrium structure of 5-bromo-3-tert-butyl-1-methyl-pyrazole by finding the minimum energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry provides crucial information about the molecule's shape and steric interactions, such as the orientation of the bulky tert-butyl group relative to the pyrazole (B372694) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

Parameter Value
Bond Length (N1-N2) ~1.35 Å
Bond Length (C3-N2) ~1.33 Å
Bond Length (C5-Br) ~1.88 Å
Bond Angle (N1-N2-C3) ~111°
Dihedral Angle (C4-C5-C(tert-butyl)-C(methyl)) Varies with conformation

Note: This table is illustrative and contains hypothetical data. Actual values would be obtained from specific DFT calculations.

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific mode of atomic motion, such as bond stretching or bending. Comparing these predicted spectra with experimental data can help to confirm the molecule's structure and identify characteristic functional groups.

Furthermore, DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These theoretical chemical shifts, when referenced against a standard, can aid in the interpretation of experimental NMR spectra, facilitating the assignment of signals to specific atoms within the molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Electronic Properties of this compound

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment ~2.5 D

Note: This table is illustrative and contains hypothetical data. Actual values would be obtained from specific DFT calculations.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

To understand the molecule's response to light, such as its UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations would be employed. TD-DFT can predict the energies of electronic excitations from the ground state to various excited states. This information is crucial for understanding the photophysical properties of the molecule and can be correlated with experimental spectroscopic data. The calculations would provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions.

Molecular Mechanics and Conformational Analysis

While DFT is highly accurate, it can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics, a method based on classical physics and empirical force fields, offers a faster alternative for exploring the conformational landscape of flexible molecules. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the tert-butyl group to the pyrazole ring. A systematic conformational search using molecular mechanics could identify all low-energy conformers and their relative populations, providing a comprehensive understanding of the molecule's flexibility.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. If this compound were to be used as a reactant in a chemical transformation, DFT calculations could be used to map out the entire reaction pathway. This would involve locating the transition state structures connecting reactants to products and calculating the activation energies. Such studies would provide a detailed, step-by-step understanding of how the reaction proceeds, including the role of catalysts and the stereochemical outcome. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.

Computational Approaches to Structure-Property Relationships in Pyrazole Derivatives

Computational chemistry has emerged as an indispensable tool for investigating the structural and functional properties of pyrazole derivatives, offering profound insights into their molecular behavior and interactions. eurasianjournals.comeurasianjournals.com These theoretical methods provide a cost-effective and efficient means to predict molecular properties, elucidate structure-activity relationships (SAR), and guide the rational design of novel compounds with desired characteristics. eurasianjournals.comresearchgate.net Among the various computational techniques, quantum mechanical calculations, particularly Density Functional Theory (DFT), are prominently used to explore the electronic structure and properties of pyrazole derivatives. eurasianjournals.comeurasianjournals.com

The biological activities and physical properties of pyrazole derivatives are intricately linked to their three-dimensional structure, including the nature and position of substituents on the pyrazole ring. eurasianjournals.com Variations in substituent groups can significantly influence the compound's electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which in turn affect their reactivity and interaction with biological targets. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational approach for correlating the structural features of pyrazole derivatives with their biological activities. journal-academia.comej-chem.orgijsdr.org QSAR models are developed by establishing a mathematical relationship between calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and experimentally determined activities. journal-academia.comej-chem.org These models can then be used to predict the activity of new, unsynthesized pyrazole derivatives, thereby accelerating the discovery of lead compounds. eurasianjournals.com For instance, 2D and 3D-QSAR models have been successfully developed for various series of pyrazole derivatives to predict their anticancer and antimicrobial activities. ijsdr.orgresearchgate.net

Molecular docking simulations are another powerful computational tool used to study the interactions between pyrazole derivatives and biological macromolecules, such as enzymes or receptors. eurasianjournals.comijsdr.org These simulations predict the preferred binding orientation and affinity of a ligand to its target, providing valuable information about the key interactions that govern biological activity. eurasianjournals.com

Theoretical calculations can also provide insights into the geometric parameters (bond lengths and angles) and vibrational frequencies of pyrazole derivatives, which can be compared with experimental data from X-ray crystallography and spectroscopy to validate the computational models. researchgate.net Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Detailed Research Findings

While specific computational studies on this compound are not extensively documented in the literature, the principles derived from studies on analogous pyrazole derivatives can be applied to understand its structure-property relationships. The substituents on this compound—a bromine atom at position 5, a tert-butyl group at position 3, and a methyl group at position 1—will significantly influence its electronic and steric properties.

The electron-withdrawing nature of the bromine atom is expected to lower the energy of the LUMO, potentially increasing the molecule's reactivity towards nucleophiles. Conversely, the electron-donating tert-butyl and methyl groups will likely raise the energy of the HOMO, affecting its electron-donating capabilities. The bulky tert-butyl group will also introduce significant steric hindrance around the pyrazole ring, which can influence its binding to a biological target.

To illustrate the type of data generated in computational studies of pyrazole derivatives, the following interactive table presents hypothetical, yet representative, calculated quantum chemical descriptors for a series of substituted pyrazoles. These descriptors are commonly used to build QSAR models and understand structure-property relationships.

Table 1: Calculated Quantum Chemical Descriptors for Substituted Pyrazole Derivatives

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)LogP
1 H-6.5-1.25.32.11.5
2 5-bromo-6.7-1.55.22.52.3
3 3-tert-butyl-6.3-1.15.22.32.8
4 1-methyl-6.4-1.15.32.21.8
5 5-bromo-3-tert-butyl-1-methyl-6.6-1.45.22.73.6

Note: The data in this table is illustrative and intended to represent the types of parameters calculated in computational studies. Actual values would require specific DFT calculations.

The data in the table highlights how different substituents modulate the electronic properties of the pyrazole core. For instance, the introduction of a bromine atom (Compound 2) lowers both the HOMO and LUMO energies compared to the unsubstituted pyrazole (Compound 1), as expected from its electron-withdrawing nature. The tert-butyl group (Compound 3) has the opposite effect, raising the HOMO energy. The combined effects of all three substituents in this compound (Compound 5) result in a unique electronic profile that will determine its specific chemical and biological properties.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes to Access Diverse 5-bromo-3-tert-butyl-1-methyl-pyrazole Analogues

While established methods for pyrazole (B372694) synthesis exist, future research will likely focus on developing more efficient and versatile routes to access a wider range of analogues derived from this compound. The bromine atom at the 5-position is a key functional handle for diversification.

Future synthetic explorations could include:

Cross-Coupling Reactions: The bromo-substituent is an ideal anchor for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino groups at the C5 position, rapidly generating libraries of novel compounds. Brominated heterocycles are well-established as versatile intermediates for such catalytic cross-coupling reactions. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot MCRs that construct the pyrazole core and introduce the bromo, tert-butyl, and methyl groups simultaneously from simple precursors would represent a significant advance in efficiency. researchgate.net MCRs are powerful tools in organic synthesis due to their high atom economy and operational simplicity.

Late-Stage C-H Functionalization: Research into direct C-H activation at the 4-position of the pyrazole ring would offer a complementary strategy for functionalization, avoiding the need for pre-functionalized substrates. This would enable the introduction of new substituents without relying on the existing bromine handle.

Table 1: Potential Novel Synthetic Routes for Analogue Development

Synthetic StrategyTarget PositionPotential New SubstituentsAdvantages
Suzuki CouplingC5 (replacing Br)Aryl, HeteroarylBroad substrate scope, commercially available reagents.
Sonogashira CouplingC5 (replacing Br)AlkynylIntroduction of linear, rigid moieties for materials science.
Buchwald-Hartwig AminationC5 (replacing Br)Primary/Secondary AminesAccess to novel pharmaceutically relevant scaffolds.
C-H ActivationC4Alkyl, Aryl, HalogenHigh step-economy, late-stage diversification.

Development of Sustainable and Greener Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future work on this compound will undoubtedly focus on developing more environmentally benign synthetic protocols. nih.govbenthamdirect.com

Key areas for development include:

Use of Green Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. thieme-connect.com Aqueous synthesis of pyrazoles is a well-documented green approach. researchgate.net

Energy-Efficient Techniques: The application of microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Recyclable Catalysts: The development of heterogeneous or nanocatalysts for pyrazole synthesis offers the advantages of easy separation, recovery, and reuse, minimizing waste and cost. nih.govspringerprofessional.depharmacognosyjournal.net Examples include nano-thin films like Ag/TiO2 and magnetic nanocatalysts that can be recovered with an external magnet. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

FeatureConventional MethodGreen/Sustainable Method
Solvent Volatile organic solvents (e.g., Toluene, THF)Water, Ethanol, or solvent-free conditions. researchgate.net
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasound. nih.gov
Catalyst Homogeneous catalysts (often requiring difficult removal)Heterogeneous, recyclable catalysts (e.g., Amberlyst-70, SnO–CeO2 nanocomposites). researchgate.netspringerprofessional.de
Efficiency Often requires longer reaction times and complex work-upsShorter reaction times, simpler work-ups, higher atom economy. nih.gov

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound requires the characterization of short-lived intermediates. While standard techniques like NMR and mass spectrometry are routine, future research will benefit from more advanced methods.

Emerging areas of focus include:

In-Situ and Flow Chemistry Analysis: Coupling flow reactors with spectroscopic techniques (e.g., IR, NMR, MS) allows for the real-time monitoring of reaction progress. This can help identify transient intermediates and build accurate kinetic models, as has been demonstrated for the Knorr pyrazole synthesis. rsc.orgiscre28.org

Time-Resolved Spectroscopy: Techniques such as pump-probe spectroscopy could be employed to study the excited-state dynamics of pyrazole derivatives, which is crucial for developing applications in photochemistry and materials science.

Advanced Mass Spectrometry: The use of techniques like electrospray ionization (ESI) mass spectrometry can help detect and characterize reaction intermediates that are too low in concentration or too short-lived to be observed by other methods.

In-depth Computational Analysis of Reaction Dynamics and Electronic Structure

Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, complementing experimental work. eurasianjournals.com Density Functional Theory (DFT) has become a standard method for studying the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. researchgate.netresearchgate.netnih.gov

Future computational studies on this compound could focus on:

Mechanistic Elucidation: Using DFT to map the potential energy surfaces of synthetic reactions can help identify transition states and determine the most favorable reaction pathways. researchgate.net This is particularly valuable for understanding regioselectivity and optimizing reaction conditions.

Prediction of Electronic Properties: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra and analyze the nature of molecular orbitals (HOMO-LUMO), which is essential for designing new materials for optoelectronic applications. nih.gov The presence of a halogen substituent can significantly influence these properties. chemrxiv.org

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the molecule and its interactions with solvents or biological targets, aiding in the design of new drugs or functional materials. eurasianjournals.com

Table 3: Application of Computational Methods to Pyrazole Research

Computational MethodResearch ApplicationInsights Gained
Density Functional Theory (DFT) Geometry Optimization, Reaction Mechanism StudiesStable conformations, transition state energies, reaction pathways. researchgate.net
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis Spectra, Electronic TransitionsAbsorption wavelengths, HOMO-LUMO gap, excited state properties.
Natural Bond Orbital (NBO) Analysis Study of Donor-Acceptor InteractionsIntramolecular charge transfer, hyperconjugative interactions. chemrxiv.org
Molecular Dynamics (MD) Simulation of molecular behavior over timeConformational flexibility, solvent effects, binding dynamics. eurasianjournals.com

Expansion of Applications in Catalysis and Materials Science

The inherent properties of the pyrazole ring make it a promising candidate for applications beyond its traditional use as a pharmaceutical scaffold. The specific substitution pattern of this compound offers unique opportunities.

Future research should explore:

Coordination Chemistry and Catalysis: The two adjacent nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. researchgate.netacs.orgnih.gov This allows for the design of novel metal complexes that could function as catalysts. The sterically demanding tert-butyl group could influence the coordination geometry and catalytic activity. Protic pyrazole complexes, in particular, have shown promise in homogeneous catalysis. nih.gov

Functional Organic Materials: The bromo-substituent provides a reactive site for polymerization or for grafting the molecule onto surfaces or into larger structures like Metal-Organic Frameworks (MOFs). The bromo group is known to play an important role in improving the properties of organic nonlinear optical materials. researchgate.net The pyrazole core itself is of interest for organic electronics, and functionalized derivatives could be investigated as components in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). uoregon.eduumich.edu

Q & A

Basic Question: What are the optimal synthetic routes for preparing 5-bromo-3-tert-butyl-1-methyl-pyrazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves bromination of a pre-functionalized pyrazole core. A common approach is to start with 3-tert-butyl-1-methyl-pyrazole, followed by regioselective bromination at the 5-position using agents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane or chloroform). Evidence from analogous compounds suggests that NBS in dichloromethane at 0–25°C achieves higher regioselectivity (≥85% yield) compared to bromine, which may lead to over-bromination . Steric hindrance from the tert-butyl group directs bromination to the 5-position. Reaction monitoring via TLC or HPLC is critical to avoid side products like 3,5-dibromo derivatives.

Advanced Question: How can regioselectivity challenges in bromination be addressed when synthesizing this compound?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. The tert-butyl group at the 3-position sterically blocks bromination at adjacent positions, favoring the 5-position. Computational modeling (e.g., DFT calculations) can predict electron density distribution on the pyrazole ring to guide reagent selection. For example, electrophilic bromination with Br₂ in acetic acid may favor the 5-position due to the electron-donating tert-butyl group, while radical bromination (NBS/light) could alter selectivity . Experimental validation via ¹H NMR and X-ray crystallography is essential to confirm substitution patterns. Contradictory results in bromination efficiency between NBS and Br₂ should be analyzed using kinetic studies .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~29 ppm (¹³C). The methyl group at N1 resonates at ~3.8 ppm (¹H). Bromine’s deshielding effect shifts the C5 proton downfield to ~7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 245.04 (C₉H₁₄BrN₂).
  • XRD : Crystallographic analysis resolves steric effects of the tert-butyl group and confirms the planar pyrazole ring .

Advanced Question: How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The tert-butyl group enhances steric bulk, which can hinder coupling reactions (e.g., Suzuki-Miyaura) at the 5-bromo position. To mitigate this, use bulky ligands like SPhos or XPhos with Pd catalysts to stabilize the transition state. For example, coupling with aryl boronic acids under microwave irradiation (120°C, 1 h) achieves >70% yield . Contrastingly, smaller substituents (e.g., methyl) at the 3-position show higher reactivity, suggesting steric trade-offs in design .

Basic Question: What are the key stability considerations for storing this compound?

Methodological Answer:
The compound is light- and moisture-sensitive due to the C-Br bond. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., debrominated pyrazole) can be monitored via HPLC with UV detection at 254 nm. Stability studies indicate <5% decomposition over 6 months under recommended conditions .

Advanced Question: How can computational tools predict the biological activity of this compound derivatives?

Methodological Answer:
Docking studies (e.g., AutoDock Vina) using crystallographic data of target enzymes (e.g., cyclooxygenase-2) can predict binding affinities. For instance, the tert-butyl group may occupy hydrophobic pockets, while the bromine atom participates in halogen bonding. Pharmacophore modeling identifies critical features like hydrogen bond acceptors at N2 and hydrophobic regions near C3 . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Basic Question: What are common side products during synthesis, and how can they be minimized?

Methodological Answer:

  • Over-bromination : Use stoichiometric NBS (1.05 equiv) and low temperatures (0°C).
  • N-Dealkylation : Avoid strong acids; use buffered conditions (pH 7–8) during workup.
  • Ring-opening : Prevented by avoiding prolonged heating (>80°C). Side products are separable via flash chromatography (hexane/EtOAc 4:1) .

Advanced Question: How do structural modifications at the 1-methyl position affect the compound’s pharmacokinetic properties?

Methodological Answer:
Replacing the 1-methyl group with bulkier substituents (e.g., benzyl) increases logP (lipophilicity) but may reduce solubility. Metabolic stability assays (e.g., liver microsomes) show that methyl groups resist oxidative degradation better than ethyl analogs. SAR studies indicate that N1 methylation balances bioavailability and metabolic half-life (t₁/₂ > 2 h in rat models) .

Basic Question: What solvents are compatible with this compound in reaction setups?

Methodological Answer:
The compound is soluble in dichloromethane, THF, and DMF but insoluble in water. Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactivity, while non-polar solvents (toluene) favor electrophilic pathways. Solvent choice is critical for Pd-catalyzed reactions; DMF/water mixtures (10:1) optimize Suzuki coupling yields .

Advanced Question: How can data contradictions in bromination efficiency between studies be resolved?

Methodological Answer:
Contradictions often arise from differing reagent purity, solvent traces, or reaction scales. Reproduce experiments using standardized conditions (e.g., anhydrous solvents, controlled humidity). Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., temperature, stoichiometry). Cross-validate results with independent techniques (e.g., GC-MS vs. HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.